molecular formula C33H41N5O4 B11438242 N-(1-benzylpiperidin-4-yl)-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11438242
M. Wt: 571.7 g/mol
InChI Key: LMPFVUAKGGRPEM-UHFFFAOYSA-N
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Description

N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines elements of piperidine, quinazoline, and cyclohexene. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the piperidine and quinazoline intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biological processes. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A simpler analog with a piperidine ring and benzyl group.

    N-(1-BENZYLPIPERIDIN-4-YL)-N-[2-METHYL-1H-INDOL-5-YL]PROPANAMIDE: A related compound with an indole moiety instead of the quinazoline ring.

Uniqueness

N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE is unique due to its combination of piperidine, quinazoline, and cyclohexene structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H41N5O4

Molecular Weight

571.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C33H41N5O4/c39-30(35-27-16-20-36(21-17-27)23-26-11-5-2-6-12-26)18-22-37-32(41)28-13-7-8-14-29(28)38(33(37)42)24-31(40)34-19-15-25-9-3-1-4-10-25/h2,5-9,11-14,27H,1,3-4,10,15-24H2,(H,34,40)(H,35,39)

InChI Key

LMPFVUAKGGRPEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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